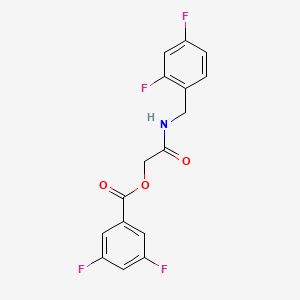

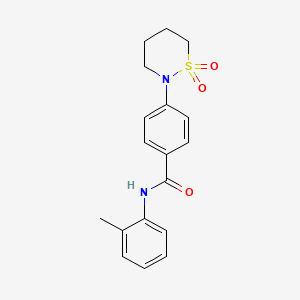

![molecular formula C16H16N2O4S B2469441 N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide CAS No. 294885-61-3](/img/structure/B2469441.png)

N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide, also known as N-[4-[(2-acetylphenyl)sulfamoyl]phenyl]acetamide, is a chemical compound with the molecular formula C16H16N2O4S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide and its derivatives has been a subject of interest in medicinal chemistry. A series of N-phenylacetamide sulphonamides were synthesized, and in this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity .Molecular Structure Analysis

The molecular structure of N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide is characterized by a linear formula of C16H16N2O4S . The compound has a molecular weight of 332.37 .Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide, have been of great interest due to their broad spectrum of biological activities. In particular, sulfonamides conjugated with acetamide fragments exhibit antimicrobial properties . These compounds can inhibit bacterial and fungal growth, making them valuable in the fight against infections.

Anticancer Potential

N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide derivatives have shown promise as antitumor agents. They exert their anticancer activity through various mechanisms, such as cell cycle arrest, inhibition of enzymes (e.g., carbonic anhydrase and matrix metalloproteinases), and disruption of microtubule assembly . These properties make them potential candidates for cancer therapy.

Dihydrofolate Reductase (DHFR) Inhibition

A molecular docking study revealed that N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide compounds exhibit good binding interactions with the active sites of DHFR . DHFR is a crucial enzyme involved in DNA synthesis, and inhibiting it can disrupt cancer cell proliferation.

Antioxidant Properties

The acetamide functional group contributes to antioxidant activity. N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide may help protect cells from oxidative damage by scavenging free radicals .

Platelet Aggregation Inhibition

Acetamides have been studied for their ability to inhibit platelet aggregation, which is relevant in preventing thrombotic events . N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide might play a role in this context.

Narcolepsy Treatment

Although not extensively explored, acetamides have been investigated for their potential in treating narcolepsy . Further research is needed to understand their mechanism of action in this context.

Mechanism of Action

Target of Action

Similar compounds, such as sulfonamide derivatives, have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .

Mode of Action

This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is likely the folate pathway, given its potential inhibition of DHFR. This inhibition can disrupt DNA synthesis and cell division, particularly in rapidly dividing cells .

Result of Action

Based on the known effects of similar compounds, it could potentially lead to the disruption of dna synthesis and cell division, particularly in rapidly dividing cells .

Future Directions

The future directions for research on N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide could involve further exploration of its potential as a DHFR inhibitor . Additionally, the synthesis of new derivatives and investigation of their biological activities could provide valuable insights into the therapeutic potential of this class of compounds .

properties

IUPAC Name |

N-[4-[(2-acetylphenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11(19)15-5-3-4-6-16(15)18-23(21,22)14-9-7-13(8-10-14)17-12(2)20/h3-10,18H,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNJSGYCLVPWHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

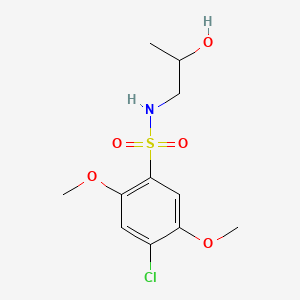

![(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2469359.png)

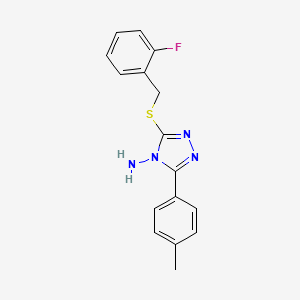

![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)

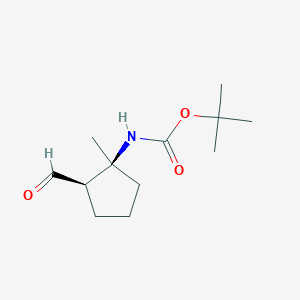

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2469373.png)

![6-(4-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469374.png)

![3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2469380.png)

![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2469381.png)